molecular formula C18H32O4 B12647981 Tetradec-1-enylsuccinic acid CAS No. 76386-13-5

Tetradec-1-enylsuccinic acid

Cat. No.: B12647981
CAS No.: 76386-13-5
M. Wt: 312.4 g/mol
InChI Key: PFBBCIYIKJWDIN-BUHFOSPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradec-1-enylsuccinic acid can be synthesized through the reaction of maleic anhydride with tetradec-1-ene. The reaction typically involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the alkene to the anhydride. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a solvent like toluene to dissolve the reactants and control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetradec-1-enylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the tetradec-1-enyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the succinic acid moiety can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted succinic acids.

Scientific Research Applications

Tetradec-1-enylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of succinic acid derivatives on biological systems.

    Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetradec-1-enylsuccinic acid involves its interaction with various molecular targets. The double bond in the tetradec-1-enyl group allows it to participate in addition reactions, while the carboxylic acid groups can form hydrogen bonds with other molecules. These interactions can affect the structure and function of biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Octadec-1-enylsuccinic acid
  • Dodec-1-enylsuccinic acid
  • Hexadec-1-enylsuccinic acid

Uniqueness

Tetradec-1-enylsuccinic acid is unique due to its specific chain length and the presence of a double bond, which confer distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

76386-13-5

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(E)-tetradec-1-enyl]butanedioic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h13-14,16H,2-12,15H2,1H3,(H,19,20)(H,21,22)/b14-13+

InChI Key

PFBBCIYIKJWDIN-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O

Origin of Product

United States

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